molecular formula C21H20N2O3S B250126 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide

5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide

Cat. No. B250126
M. Wt: 380.5 g/mol
InChI Key: FPDFENAYLUXPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide, also known as BMBMT, is a chemical compound with potential applications in scientific research. This compound has been synthesized using a variety of methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has been shown to have both biochemical and physiological effects. Biochemically, 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has been shown to inhibit the activity of certain enzymes and proteins, as mentioned above. Physiologically, 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has been shown to induce apoptosis in cancer cells and reduce the size of tumors in animal models. 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide in lab experiments is its potential as an anti-cancer agent. 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has been shown to have anti-cancer properties and may be useful in the development of new cancer therapies. However, one limitation of using 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide in lab experiments is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide. One direction is to further investigate the mechanism of action of 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide and its potential applications in other diseases, such as neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide and to improve its solubility in water. Additionally, further studies are needed to determine the safety and toxicity of 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide in vivo.

Synthesis Methods

The synthesis of 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has been reported using a variety of methods, including the reaction of 5-benzyl-2-amino-4-methylthiophene-3-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a coupling agent. Other methods include the reaction of 5-benzyl-2-amino-4-methylthiophene-3-carboxylic acid with 2-methoxybenzoyl isocyanate, and the reaction of 5-benzyl-2-amino-4-methylthiophene-3-carboxylic acid with 2-methoxybenzoyl azide. The yield and purity of the synthesized compound vary depending on the method used.

Scientific Research Applications

5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has anti-cancer properties and can induce apoptosis in cancer cells. 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has also been shown to inhibit the growth of cancer cells and reduce the size of tumors in animal models. Other potential applications of 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide include its use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

5-benzyl-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxamide

InChI

InChI=1S/C21H20N2O3S/c1-13-17(12-14-8-4-3-5-9-14)27-21(18(13)19(22)24)23-20(25)15-10-6-7-11-16(15)26-2/h3-11H,12H2,1-2H3,(H2,22,24)(H,23,25)

InChI Key

FPDFENAYLUXPQT-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2OC)CC3=CC=CC=C3

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2OC)CC3=CC=CC=C3

Origin of Product

United States

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